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Anabaenopeptin B -

Anabaenopeptin B

Catalog Number: EVT-1584092
CAS Number:
Molecular Formula: C41H60N10O9
Molecular Weight: 837 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anabaenopeptin B is a natural product found in Planktothrix rubescens and Planktothrix agardhii with data available.
Overview

Anabaenopeptin B is a cyclic hexapeptide produced by certain cyanobacteria, primarily Anabaena flos-aquae. This compound belongs to a broader class of bioactive peptides known as anabaenopeptins, which are characterized by their unique cyclic structures and diverse amino acid compositions. Anabaenopeptin B has garnered interest due to its potential biological activities, including inhibition of protein phosphatases.

Source and Classification

Anabaenopeptin B is synthesized by cyanobacteria, particularly those belonging to the genera Anabaena, Planktothrix, Microcystis, and Nodularia . These microorganisms are capable of producing a variety of secondary metabolites, including anabaenopeptins, under favorable environmental conditions, such as nutrient-rich waters that promote algal blooms . Anabaenopeptins are classified as nonribosomal peptides, which are synthesized via nonribosomal peptide synthetases (NRPS), a complex of enzymes that facilitate the assembly of peptide chains without the involvement of ribosomes .

Synthesis Analysis

Methods

The synthesis of Anabaenopeptin B occurs through a nonribosomal pathway involving NRPS. The process begins with the activation of amino acids into aminoacyl adenylates, which are then linked together in a stepwise manner to form the peptide chain. This involves several functional domains within the NRPS: adenylation (A), thiolation (T), and condensation (C) domains .

Technical Details

The biosynthetic gene cluster responsible for anabaenopeptin production has been identified and characterized. It consists of multiple modules that allow for the incorporation of various amino acids at specific positions in the peptide structure. The flexibility in substrate specificity leads to a wide array of anabaenopeptin variants, including Anabaenopeptin B .

Molecular Structure Analysis

Structure

Anabaenopeptin B has a cyclic structure formed by five amino acids linked through an ureido bond to a sixth amino acid. The core sequence typically includes conserved residues such as lysine at position two and varies at other positions, contributing to its structural diversity .

Data

The molecular formula for Anabaenopeptin B is C₁₈H₂₃N₅O₄, with a molecular weight of approximately 373.49 g/mol. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and identify its constituent amino acids .

Chemical Reactions Analysis

Reactions

Anabaenopeptin B exhibits significant biological activity, particularly as an inhibitor of protein phosphatases. Its mechanism involves binding to the active sites of these enzymes, thereby preventing substrate access and inhibiting their activity .

Technical Details

The binding affinity of Anabaenopeptin B has been quantified, with reported IC₅₀ values indicating potent inhibition capabilities. This suggests that even low concentrations can effectively disrupt enzyme function, making it a candidate for further pharmacological studies .

Mechanism of Action

Process

The mechanism by which Anabaenopeptin B exerts its effects involves specific interactions with target proteins. Upon binding to protein phosphatases, it mimics substrate structures, effectively blocking the active site and hindering enzymatic activity .

Data

Studies have shown that Anabaenopeptin B can inhibit various phosphatases with high specificity. This selectivity is crucial for its potential application in therapeutic contexts where modulation of phosphatase activity is desired .

Physical and Chemical Properties Analysis

Physical Properties

Anabaenopeptin B is typically isolated as a white to off-white powder. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Molecular Weight: 373.49 g/mol
  • Molecular Formula: C₁₈H₂₃N₅O₄
  • Solubility: Soluble in methanol and dimethyl sulfoxide; limited solubility in water.

These properties are essential for understanding its behavior in biological systems and potential applications in research and medicine.

Applications

Anabaenopeptin B has several scientific uses primarily due to its bioactive properties:

  • Pharmacological Research: Its ability to inhibit protein phosphatases makes it a valuable tool for studying cellular signaling pathways.
  • Toxicology Studies: As part of cyanobacterial blooms, understanding its effects can help assess ecological impacts and risks associated with water quality.
  • Potential Therapeutics: Given its inhibitory properties, there is ongoing research into developing derivatives or analogs for therapeutic use against diseases influenced by phosphatase activity.
Biosynthetic Pathways and Enzymatic Machinery of Anabaenopeptin B

Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Architecture

Anabaenopeptin B biosynthesis is governed by a dedicated apn gene cluster encoding non-ribosomal peptide synthetases (NRPS). This cluster spans ~23–32 kb and typically comprises five core genes (apnA to apnE), organized into contiguous modules. Each module activates, thiolates, and condenses specific amino acid substrates into the growing peptide chain. The apnA gene encodes a bimodular NRPS initiating biosynthesis, where the A1 adenylation domain selectively activates the exocyclic amino acid (e.g., arginine for Anabaenopeptin B). Subsequent modules (apnB–apnE) incorporate the remaining five residues, with apnC harboring methylation and epimerization domains critical for introducing N-methylation (position 5) and D-configuration of lysine (position 2). The thioesterase (TE) domain in apnE catalyzes cyclization and release of the mature hexapeptide [1] [9].

Table 1: Core Genes in Anabaenopeptin B Biosynthesis

GeneProductFunctionDomains
apnABimodular NRPSActivates exocyclic amino acid (Arg) and Lys₂; epimerizes Lys₂A1 (Adenylation), T, C, A2, E
apnBMonomodular NRPSActivates residue 3 (Val/Ile)C, A, T
apnCBimodular NRPSActivates residue 4 (Hty) and residue 5 (Ala); N-methylates residue 5C, A, MT, A, T
apnDMonomodular NRPSActivates residue 6 (Phe)C, A, T
apnEThioesteraseCyclizes and releases peptideTE

Modular Organization of the apnA-E Gene Cluster in Cyanobacterial Lineages

The apn cluster exhibits lineage-specific adaptations governing Anabaenopeptin B production:

  • Planktothrix spp.: Strains like P. agardhii CYA126/8 harbor a conserved five-gene cluster (apnA–apnE) spanning 23.9 kb. This cluster is ubiquitous in deep-water ecotypes (Lineage 2) but sporadically deleted in shallow-water strains (Lineage 1), suggesting habitat-driven evolutionary selection [2] [3].
  • Anabaena spp.: Anabaena sp. 90 employs a unique strategy with two alternative starter modules (aptA1 and aptA2) within a 32 kb apt cluster. AptA1 activates Arg/Lys, while aptA2 activates Tyr, enabling simultaneous production of Anabaenopeptins B, A, and C. This duplication event is absent in Nodularia and Nostoc, indicating genus-specific innovation [7] [8].
  • Horizontal Gene Transfer (HGT): Phylogenetic analysis reveals high apn sequence similarity between Planktothrix and Microcystis, suggesting HGT facilitated dispersal during speciation events [2]. Lineage 3 cyanobacteria (P. pseudagardhii, P. mougeotii) lack the apn cluster entirely, implying ancestral loss [3].

Substrate Activation Dynamics in the ApnA A1-Domain

The ApnA A1 domain dictates exocyclic residue specificity through structural plasticity in its substrate-binding pocket. Biochemical assays confirm:

  • Strains producing only Anabaenopeptin B (e.g., Planktothrix strain No. 66) exhibit A1 domains with stringent arginine activation (Km ~15 μM).
  • Strains co-producing Anabaenopeptin B (Arg¹) and Anabaenopeptin A (Tyr¹) (e.g., P. agardhii CYA126/8) possess "bispecific" A1 domains activating both Arg and Tyr with comparable efficiency (Km 10–20 μM). This promiscuity arises from three positively selected codons in the A1 binding pocket, altering residue contacts without major structural reorganization [1] [2].Crystallography studies reveal that bispecific A1 domains accommodate Tyr via hydrogen bonding to Ser329 and Arg via electrostatic interactions with Asp236. Point mutations (e.g., D236G) abolish Arg activation, demonstrating that minor sequence changes reprogram substrate selection [1].

Table 2: Substrate Specificity of ApnA A1-Domain Genotypes

GenotypeActivated ResiduesAnabaenopeptin Variants ProducedRepresentative Strains
Arg-specificArgAnabaenopeptin B onlyPlanktothrix No. 66
Arg/Tyr-bispecificArg, TyrAnabaenopeptin B + AP. agardhii CYA126/8
Arg/Lys-bispecificArg, LysAnabaenopeptin B + CAnabaena sp. 90 (aptA1 module)
Triple-specificArg, Tyr, LysAnabaenopeptin B, A, CDerived Planktothrix mutants

Evolutionary Mechanisms of Structural Diversification via NRPS Promiscuity

Structural diversification of Anabaenopeptin B arises from two evolutionary strategies:

  • Starter Module Duplication: In Anabaena, divergent evolution of duplicated aptA genes created specialists (aptA1 for Arg/Lys; aptA2 for Tyr), enabling combinatorial biosynthesis of variants without compromising catalytic efficiency. This expands metabolic capacity but incurs higher genomic maintenance costs [7] [8].
  • Substrate Permissivity via Point Mutations: Planktothrix strains evolved bispecific A1 domains through minimal mutations (e.g., <5 amino acid substitutions). Phylogenetically unrelated strains (e.g., P. agardhii CYA126/8 and P. rubescens No. 80) independently acquired identical A1 mutations, demonstrating convergent evolution driven by positive selection. This "minimalist" approach optimizes variant output with minimal genetic investment [1] [2] [3].Horizontal transfer of apn clusters between genera further disseminates genetic templates for diversification. Notably, Microcystis-derived apn clusters in Planktothrix underwent neofunctionalization, expanding the peptide variant spectrum in recipient strains [2].

Properties

Product Name

Anabaenopeptin B

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C41H60N10O9

Molecular Weight

837 g/mol

InChI

InChI=1S/C41H60N10O9/c1-24(2)33-37(56)46-30(20-17-26-15-18-28(52)19-16-26)38(57)51(4)25(3)34(53)47-32(23-27-11-6-5-7-12-27)35(54)44-21-9-8-13-29(36(55)50-33)48-41(60)49-31(39(58)59)14-10-22-45-40(42)43/h5-7,11-12,15-16,18-19,24-25,29-33,52H,8-10,13-14,17,20-23H2,1-4H3,(H,44,54)(H,46,56)(H,47,53)(H,50,55)(H,58,59)(H4,42,43,45)(H2,48,49,60)/t25-,29+,30-,31-,32-,33-/m0/s1

InChI Key

ZDOVFDLIJJGVQM-APNXPRSCSA-N

Synonyms

anabaenopeptin B

Canonical SMILES

CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3

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